molecular formula C11H11BrN2 B1375603 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile CAS No. 876918-66-0

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1375603
M. Wt: 251.12 g/mol
InChI Key: UJHOFSPIVIOCGB-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H11BrN2 and a molecular weight of 251.12 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile has a predicted boiling point of 345.0±34.0 °C and a predicted density of 1.555±0.06 g/cm3 .

Scientific Research Applications

  • Selective Androgen Receptor Modulators (SARMs):

    • A study by Aikawa et al. (2017) explored derivatives of 4-(pyrrolidin-1-yl)benzonitrile as SARMs. They demonstrated that these compounds showed anabolic effects on muscles and the CNS while being neutral on the prostate, highlighting their potential for clinical applications.
  • Antimicrobial Activity:

    • Bogdanowicz et al. (2013) reported on the synthesis of cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds exhibited antimicrobial activity against a variety of bacterial strains, suggesting their use in developing new antimicrobial agents.
  • Metabotropic Glutamate Receptor (mGlu5) Antagonists:

    • Research by Huang et al. (2004) demonstrated that 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, a structurally related compound, acted as a potent mGlu5 receptor antagonist. This has implications for the development of treatments for neurological disorders.
  • Positron Emission Tomography (PET) Imaging Agents:

    • Yuan et al. (2016) synthesized a compound for PET imaging of AMPA receptors. The use of 2-(pyrrolidin-1-yl)benzonitrile derivatives in PET imaging agents shows promise for advanced imaging techniques in neurology.
  • Synthesis of Complex Organic Compounds:

    • The work of Bera et al. (2021) involved synthesizing a tridentate NNN ligand using a derivative of 4-(2-bromoacetyl)benzonitrile. This highlights the utility of bromobenzonitrile derivatives in complex organic syntheses.
  • Development of Anticancer Agents:

    • Studies like the one by Nural et al. (2018) on polysubstituted pyrrolidine derivatives demonstrate potential in developing new anticancer agents, showcasing the versatility of compounds related to 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in medicinal chemistry.
  • Photodynamic Therapy:

    • Research on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, as described by Öncül et al. (2022), indicates potential applications in photodynamic therapy, an alternative cancer treatment method.

Future Directions

The pyrrolidine ring, a key feature of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, future research could focus on exploring the potential applications of this compound in drug discovery and development.

properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHOFSPIVIOCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739595
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

CAS RN

876918-66-0
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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